molecular formula C15H22BrNO2 B4592649 4-[5-(4-bromophenoxy)pentyl]morpholine

4-[5-(4-bromophenoxy)pentyl]morpholine

Cat. No.: B4592649
M. Wt: 328.24 g/mol
InChI Key: JFSXDEXWJLGZAL-UHFFFAOYSA-N
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Description

4-[5-(4-Bromophenoxy)pentyl]morpholine is a synthetic organic compound comprising a morpholine ring linked to a 4-bromophenoxy group via a pentyl chain. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances water solubility and stability, making it a common scaffold in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-[5-(4-bromophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c16-14-4-6-15(7-5-14)19-11-3-1-2-8-17-9-12-18-13-10-17/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSXDEXWJLGZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-bromophenoxy)pentyl]morpholine typically involves the reaction of 4-bromophenol with 1,5-dibromopentane to form 5-(4-bromophenoxy)pentyl bromide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-bromophenoxy)pentyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromophenoxy group or the morpholine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products may include phenolic or quinone derivatives.

    Reduction: Products can include dehalogenated or hydrogenated derivatives.

Scientific Research Applications

4-[5-(4-bromophenoxy)pentyl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a tool compound in studying receptor-ligand interactions and cellular signaling pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[5-(4-bromophenoxy)pentyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Comparative Analysis of 4-[5-(4-Bromophenoxy)pentyl]morpholine and Analogs
Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application Reference
This compound C₁₅H₂₂BrNO₂ 340.25 g/mol Morpholine + pentyl-4-bromophenoxy Not specified (potential intermediate) N/A
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C₁₅H₂₃BN₂O₃ 290.16 g/mol Morpholine + pyridinyl-boronate ester Suzuki coupling reagent
6-Fluoro-4-{[5-(4-fluorophenoxy)pentyl]oxy}quinoline-2-carboxylic acid C₂₂H₂₀F₂N₂O₄ 422.41 g/mol Quinoline + pentyl-4-fluorophenoxy + carboxylic acid Antidiabetic/hyperglycemia therapy
4-[2-(4-Bromophenoxy)ethoxy]-6-fluoroquinoline-2-carboxylic acid C₁₉H₁₄BrF₂NO₄ 439.22 g/mol Quinoline + ethoxy-4-bromophenoxy + carboxylic acid Antidiabetic/hyperglycemia therapy

Detailed Analysis

Morpholine-Based Analog ()

The compound 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine shares the morpholine ring but replaces the bromophenoxy-pentyl chain with a pyridinyl-boronate ester. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry for carbon-carbon bond formation. This contrasts with the bromophenoxy group in the target compound, which may act as a leaving group or participate in nucleophilic aromatic substitution.

Quinoline-Based Analogs ()

Quinoline derivatives such as 6-fluoro-4-{[5-(4-fluorophenoxy)pentyl]oxy}quinoline-2-carboxylic acid and 4-[2-(4-bromophenoxy)ethoxy]-6-fluoroquinoline-2-carboxylic acid feature a quinoline core instead of morpholine. Quinoline’s planar aromatic structure enhances π-π stacking interactions, often critical for binding to biological targets. Both analogs include halogenated phenoxy groups (fluoro or bromo) linked via alkoxy chains, similar to the target compound. However, the carboxylic acid moiety in these derivatives likely improves solubility and enables salt formation, a feature absent in the target compound.

Functional Group Variations
  • Halogen Substitution: The 4-bromophenoxy group in the target compound offers distinct electronic and steric effects compared to the 4-fluorophenoxy or 4-cyanophenoxy groups in . Bromine’s larger atomic radius and polarizability may enhance lipophilicity and influence binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4-bromophenoxy)pentyl]morpholine
Reactant of Route 2
4-[5-(4-bromophenoxy)pentyl]morpholine

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